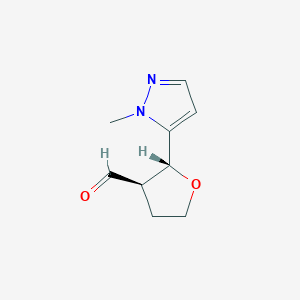
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is a chiral compound that belongs to the class of pyrazole derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring fused with a pyrazole moiety, which is known for its diverse biological activities. The stereochemistry (2R,3R) is crucial as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that certain pyrazole derivatives inhibit key oncogenic pathways and exhibit cytotoxic effects on cancer cells, including breast cancer cell lines MCF-7 and MDA-MB-231 .
- Anti-inflammatory Effects : Pyrazole compounds often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Some pyrazole derivatives have shown significant antimicrobial activity against a range of pathogens, making them candidates for further development in treating infections .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrazole ring may facilitate binding to these targets, modulating their activity and leading to desired therapeutic outcomes.
Antitumor Studies
A study evaluated various pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain compounds exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for specific cancer subtypes .
Anti-inflammatory Research
Research has demonstrated that pyrazole derivatives can inhibit the production of inflammatory mediators in vitro. One study highlighted the ability of these compounds to reduce TNF-alpha levels in macrophage cultures, indicating their potential role in managing chronic inflammatory conditions .
Antimicrobial Activity
A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy against various bacterial strains. Results showed notable activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Summary of Biological Activities
属性
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYDHBQPGZPIHK-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














